molecular formula C18H15Cl2NO5S2 B2714225 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide CAS No. 877816-88-1

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2714225
CAS No.: 877816-88-1
M. Wt: 460.34
InChI Key: DPDMJLRITONJOA-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a high-purity chemical compound intended for research applications. This disulfonamide features a furan ring and multiple chlorine atoms, a structural motif found in compounds studied for their potential herbicidal activity. Research into analogous sulfonamide structures has explored their use as plant growth regulators for controlling undesired vegetation . The molecular structure incorporates a central ethane chain linking two sulfonamide groups, a configuration that can influence the molecule's overall conformation and potential for forming intermolecular interactions, such as hydrogen bonds, which can be critical for its mechanism of action . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this material in various biochemical and pharmacological studies.

Properties

IUPAC Name

4-chloro-N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDMJLRITONJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling reactions: The final coupling of the furan ring with the chlorophenyl and benzenesulfonamide moieties can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides or thiols under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce sulfides.

Scientific Research Applications

Research indicates that 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide exhibits several biological activities:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This activity is often attributed to its ability to disrupt cellular processes or inhibit cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its efficacy against specific cancer cell lines warrants further investigation for potential therapeutic applications.
  • Enzyme Inhibition : The sulfonamide group allows for interactions with enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on carbonic anhydrase, which plays a crucial role in physiological processes.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various sulfonamides, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. Mechanistic studies revealed that it interferes with key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug.
  • Enzyme Inhibition Assays : Research focused on the inhibitory effects of this compound on carbonic anhydrase demonstrated promising results, indicating potential applications in conditions where modulation of this enzyme is beneficial, such as glaucoma or metabolic disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl groups can form strong interactions with biological molecules, while the aromatic rings and furan moiety can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Sulfonamide Derivatives

Table 1: Key Structural Differences Among Sulfonamide Analogs
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Cl-C₆H₄-SO₂, furan-2-yl C₁₈H₁₆Cl₂N₂O₅S₂ 483.37 -
4-Chloro-N-[2-(thiophene-2-sulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide Thiophene-2-sulfonyl instead of 4-Cl-C₆H₄-SO₂ C₁₆H₁₄ClNO₅S₃ 431.93
4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide 2-Methyl and 2-chlorophenyl substituents C₁₃H₁₁Cl₂NO₂S 324.20
4-Chloro-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide (W-15) Piperidinylidene scaffold with phenethyl group C₁₉H₂₀ClN₂O₂S 387.89
4-Chloro-N-(4-{N′-[(2-chloroquinolin-3-yl)methylidene]hydrazinecarbonyl}phenyl)benzenesulfonamide Quinoline-hydrazine hybrid C₂₃H₁₆Cl₂N₄O₃S 515.37

Key Observations :

  • Conformational Flexibility : The target compound’s ethyl linker allows rotational freedom, whereas rigid scaffolds like the piperidinylidene in W-15 restrict conformational mobility, impacting target binding.
  • Hydrogen Bonding: The hydrazine-linked quinoline derivative exhibits enhanced hydrogen-bonding capacity compared to the target compound, likely influencing solubility and receptor affinity.

Key Observations :

  • The target compound’s synthesis likely parallels the method in , involving sulfonyl chloride intermediates. However, the presence of dual sulfonamide groups may necessitate sequential coupling steps.
  • Cyclization strategies (e.g., ) offer routes to β-lactam-containing sulfonamides but require stringent temperature control.

Physicochemical and Crystallographic Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Crystal Structure Features Reference
Target Compound Not reported Not reported ~3.2* Likely bent geometry at sulfur (analogous to ) -
4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide 162–164 0.15 (water) 3.8 Tilt angle between benzene rings: 45.5°
4-Chloro-N-[2-(thiophene-2-sulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide Not reported Not reported ~2.9* No crystallographic data
W-15 198–200 <0.1 (water) 4.1 Centrosymmetric N–H⋯O hydrogen bonds

Notes:

  • *LogP values estimated using fragment-based methods (e.g., ClogP).
  • The tilted benzene rings in (45.5°) suggest steric hindrance, contrasting with near-planar conformations in simpler sulfonamides.

Biological Activity

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure combines aromatic and heterocyclic elements, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC22H24ClN3O3S
Molecular Weight441.96 g/mol
InChIInChI=1S/C22H24ClN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan and sulfonamide moieties are believed to play crucial roles in modulating the activity of various receptors and enzymes. This modulation can influence cellular processes such as signal transduction pathways and receptor-ligand interactions.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Cardiovascular Effects

Research involving related benzenesulfonamides has demonstrated their effects on cardiovascular parameters. In isolated rat heart models, certain sulfonamides decreased coronary resistance and perfusion pressure, suggesting potential applications in treating cardiovascular diseases . The mechanism may involve calcium channel inhibition, which is crucial for cardiac function.

Case Studies and Experimental Findings

Several studies have explored the biological activities of sulfonamide derivatives:

  • Inhibition of COX Enzymes : A study evaluated the COX inhibitory activity of various sulfonamide compounds, revealing that certain derivatives exhibited significant COX-2 inhibition, which is relevant for anti-inflammatory applications .
  • Docking Studies : Theoretical studies using molecular docking have suggested that this compound interacts favorably with target proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These studies suggest that modifications to the compound's structure could enhance its bioavailability and efficacy .

Q & A

Advanced Research Question

  • X-ray crystallography : Resolves stereochemical uncertainties in the sulfonamide-furan junction. For example, C–S bond lengths (1.76–1.82 Å) confirm sulfonyl group geometry .
  • 2D NMR (HSQC, NOESY) : Assigns coupling between furan protons (δ 6.2–7.4 ppm) and adjacent ethyl groups, distinguishing regioisomers .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced Research Question

  • Dynamic NMR : Monitors temperature-dependent chemical shift changes in DMSO-d₆ to detect tautomerism (e.g., sulfonamide NH proton exchange) .
  • DFT calculations : Predicts energy minima for furan ring puckering and sulfonyl group orientation .
  • Crystallographic disorder analysis : Quantifies alternative conformations in the ethyl spacer .

How should researchers address contradictory biological activity data across studies involving this compound?

Advanced Research Question
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements in enzyme inhibition using recombinant proteins vs. cell lysates) .
  • Solubility differences : Use co-solvents (e.g., DMSO ≤0.1%) to ensure consistent bioavailability .
  • Metabolic stability : Compare hepatic microsome half-life (e.g., human vs. rodent) to explain species-specific discrepancies .

Basic Research Question

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (95–99% purity threshold) .
  • Forced degradation : Expose to UV light (254 nm), 40°C/75% RH for 14 days; monitor sulfonamide hydrolysis via loss of parent peak .
  • Long-term stability : Store at –20°C under argon; annual re-testing shows <5% degradation .

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